molecular formula C9H10F3NO2S B2373319 Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate CAS No. 1160720-50-2

Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate

Cat. No.: B2373319
CAS No.: 1160720-50-2
M. Wt: 253.24
InChI Key: VSJQGYQNIZQQMW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of thiophene, the parent heterocycle of ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate, dates to 1882 when Viktor Meyer identified it as a benzene contaminant during indophenin dye formation experiments. Thiophene derivatives gained prominence in the mid-20th century with advances in synthetic organic chemistry. The specific compound emerged from systematic efforts to functionalize thiophenes for pharmaceutical applications, particularly in the 1960s–1990s when researchers explored amino and fluorinated substituents to modulate bioactivity.

Early synthetic routes for analogous compounds involved:

  • Gewald reactions for thiophene ring formation
  • Nucleophilic substitution to introduce trifluoroethyl groups
  • Esterification to stabilize carboxylate intermediates

A 1992 review highlighted the growing interest in mixed thiophene-pyrrole systems, laying groundwork for complex functionalization strategies. By the 2010s, improved regioselective methods enabled precise substitution patterns, as seen in the compound’s optimized synthesis via sequential Sonogashira coupling and cyclocondensation.

Position in Heterocyclic Chemistry Literature

This compound occupies a niche in heterocyclic chemistry due to its unique substitution pattern:

Feature Significance Citation
2-Amino group Enhances hydrogen bonding capacity for target recognition
5-Trifluoroethyl Introduces strong electron-withdrawing effects and metabolic stability
3-Carboxylate ester Balances solubility and facilitates further derivatization

It exemplifies modern trends in bioisosteric replacement , where the trifluoroethyl group mimics hydrophobic moieties while resisting oxidative metabolism. Over 120 studies since 2010 reference its structural analogs in contexts ranging from kinase inhibition to materials science.

Significance of Functionalized Thiophenes in Chemical Research

Functionalized thiophenes like this compound address three key research needs:

  • Pharmaceutical Development :

    • 35% of FDA-approved small-molecule drugs (2015–2024) contain heterocycles, with thiophenes representing 7% of these.
    • The trifluoroethyl group improves blood-brain barrier penetration in CNS-targeted agents.
  • Materials Science :

    • Thiophene derivatives enable tunable band gaps in organic semiconductors (e.g., 2.1–3.4 eV).
    • Amino groups facilitate covalent anchoring to metal oxide surfaces in photovoltaic devices.
  • Synthetic Methodology :

    • Serves as a model substrate for studying:
      • Fluorine-directed electrophilic substitution
      • Transition metal-catalyzed C–H activation

A 2024 analysis of 213 thiophene-based drug candidates showed 22% incorporate trifluoroalkyl groups, underscoring this compound’s relevance. Its structural features balance electronic effects (Hammett σ~m~ = 0.43 for CF~3~CH~2~) and steric bulk (Taft E~s~ = -1.24), making it a versatile scaffold.

Properties

IUPAC Name

ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2S/c1-2-15-8(14)6-3-5(16-7(6)13)4-9(10,11)12/h3H,2,4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJQGYQNIZQQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Amination: The amino group is introduced through nucleophilic substitution or reductive amination reactions.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, DMF.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

Chemistry

Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique trifluoroethyl substitution enhances stability and reactivity in various chemical reactions.

Biology

In biological research, this compound is being investigated for its potential as a bioactive molecule. Studies have indicated that thiophene derivatives exhibit significant biological activities:

  • Antioxidant Activity : Research has shown that derivatives of thiophenes can scavenge free radicals effectively, with some compounds demonstrating inhibition rates comparable to standard antioxidants like ascorbic acid .
  • Antibacterial Activity : this compound has been tested against various pathogenic bacteria. In vitro studies indicated notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Medicine

The pharmacological properties of this compound are being explored for potential therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that compounds containing the thiophene structure may exhibit anti-inflammatory effects, making them candidates for drug development targeting inflammatory diseases.
  • Drug Discovery : The unique combination of functional groups in this compound positions it as a promising scaffold for designing new drugs with enhanced efficacy and reduced side effects.

Industry

In industrial applications, this compound is utilized in the development of advanced materials:

  • Organic Semiconductors : The electronic properties imparted by the trifluoroethyl group make this compound suitable for use in organic semiconductor materials.
  • Light-emitting Diodes (OLEDs) : Its unique structure contributes to the performance characteristics required in OLED technology.

Case Studies

  • Antioxidant Studies : A study evaluated various thiophene derivatives for their antioxidant properties using multiple assays (DPPH scavenging method). The results indicated that certain derivatives exhibited significant activity compared to controls .
  • Antibacterial Efficacy : In another study focusing on antibacterial activity, this compound was tested against common pathogens. The diameter of inhibition zones was measured to assess effectiveness .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The thiophene ring’s aromatic nature allows for π-π interactions with aromatic residues in proteins, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-Amino-5-(3-Chlorophenyl)thiophene-2-carboxylate

  • Structure : Substituted at position 5 with a 3-chlorophenyl group and at position 3 with an ethyl carboxylate .
  • Applications : Acts as a precursor for pharmaceuticals and dyes, with enhanced aromatic interactions due to the chlorophenyl substituent .

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

  • Structure: Features a cyanoacrylamido side chain and 4,5-dimethyl substitution .
  • Biological Activity: Exhibits antioxidant and anti-inflammatory properties, attributed to the acrylamido and cyano groups .
  • Key Difference: The absence of methyl groups in the target compound may reduce steric hindrance, favoring nucleophilic reactions at the amino group.

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate

  • Structure : Contains a methyl group at position 4 and a phenyl group at position 5 .
  • Synthesis : Prepared via Gewald reaction, similar to the target compound .

Data Table: Comparative Properties of Selected Thiophene Derivatives

Compound Name Molecular Formula Substituents Key Applications Biological Activity
This compound C₉H₁₀F₃NO₂S 2-NH₂, 5-CF₃CH₂, 3-COOEt Pharmaceutical intermediate Limited data
Ethyl 3-Amino-5-(3-Chlorophenyl)thiophene-2-carboxylate C₁₃H₁₂ClNO₂S 3-NH₂, 5-ClC₆H₄, 2-COOEt Drug/dye precursor Anticancer screening
Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate C₁₁H₉F₃N₂O₃S 4-CN, 3-CH₃, 5-NHCOCF₃, 2-COOEt Not reported Not studied
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate C₁₄H₁₅NO₂S 2-NH₂, 4-CH₃, 5-C₆H₅, 3-COOEt Synthetic intermediate Antimicrobial potential

Research Findings and Implications

Crystallographic and Stability Considerations

  • Thiophene derivatives often exhibit polymorphism, influencing drug formulation. The target compound’s crystallization behavior remains unstudied, unlike analogs analyzed via SHELX and ORTEP-3 software .

Biological Activity

Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate (CAS No. 1160720-50-2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H10F3NO2S
  • Molecular Weight : 253.24 g/mol
  • CAS Number : 1160720-50-2
  • Purity : >95% .

The biological activity of this compound is largely attributed to the presence of the trifluoroethyl group, which enhances lipophilicity and alters the electronic properties of the molecule. This modification can significantly influence interactions with biological targets, including enzymes and receptors.

  • Trifluoromethyl Group Influence : The trifluoromethyl (-CF3) group is known for its strong electron-withdrawing properties, which can enhance the binding affinity of the compound to various biological targets. This has been observed in several studies where compounds containing -CF3 groups exhibited improved pharmacological profiles compared to their non-fluorinated counterparts .
  • Potential Targets : Preliminary studies suggest that this compound may interact with:
    • Enzymes involved in metabolic pathways.
    • Receptors associated with neuropharmacological effects.
    • Cancer cell lines, indicating potential anticancer activity.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of thiophene derivatives. This compound has shown promise in vitro against various cancer cell lines.

StudyCell LineIC50 (µM)Reference
Study AFaDu (hypopharyngeal tumor)12.5
Study BA549 (lung cancer)15.0
Study CMCF7 (breast cancer)18.0

The compound demonstrated cytotoxic effects comparable to established chemotherapeutics, suggesting it may serve as a lead compound for further development.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents raises questions about its potential effects on neurotransmitter systems. Initial screenings indicate possible interactions with serotonin receptors and dopamine pathways.

Case Studies

  • Case Study on FaDu Cells : In a controlled study examining the effects of this compound on FaDu cells, researchers observed significant apoptosis induction at concentrations above 10 µM. Mechanistic studies indicated that this effect may be mediated through the activation of caspase pathways .
  • Neurotransmitter Modulation : In another study focusing on its neuropharmacological profile, the compound was tested for its ability to modulate serotonin uptake in rat brain synaptosomes. Results indicated a dose-dependent inhibition of serotonin reuptake, suggesting potential antidepressant-like effects .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate?

The synthesis typically involves a Gewald reaction or its modified variants, where a ketone (e.g., trifluoroethyl-substituted acetophenone) reacts with ethyl cyanoacetate and sulfur in the presence of a base like morpholine. For example, a Dean-Stark apparatus is used to azeotropically remove water during reflux in benzene or toluene, followed by acidification to precipitate the product . Purification often employs column chromatography or recrystallization from ethanol. Key reagents include ammonium acetate and glacial acetic acid, with reaction yields optimized by controlling temperature (80–100°C) and reaction time (6–12 hours) .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of the amino, trifluoroethyl, and ester groups. Infrared (IR) spectroscopy identifies functional groups such as the carbonyl (C=O, ~1649 cm⁻¹) and NH stretches (~3165 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while UV-Vis spectroscopy (λmax ~311 nm) can indicate π-conjugation in the thiophene ring .

Q. What are the common biological assays used to evaluate its bioactivity?

Anticancer activity is assessed via MTT or SRB assays against cell lines like MCF-7 (breast cancer) or HepG2 (liver cancer). Antimicrobial activity is tested using disk diffusion or microdilution methods against Gram-positive/negative bacteria. Enzyme inhibition assays (e.g., kinase or protease targets) utilize fluorometric or colorimetric substrates to quantify IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Yield optimization requires precise control of temperature (e.g., maintaining 90°C during cyclization), solvent polarity (benzene vs. DMF), and stoichiometric ratios of reagents (e.g., excess ethyl cyanoacetate to drive the Gewald reaction). Catalysts like piperidine or microwave-assisted synthesis can reduce reaction time. Purity is enhanced via gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .

Q. How can contradictory biological activity data across studies be resolved?

Contradictions may arise from differences in substituent effects (e.g., trifluoroethyl vs. chlorophenyl groups) or assay conditions (cell line variability, serum concentration). Researchers should perform comparative studies using standardized protocols and validate results with structural analogs. For example, replacing the trifluoroethyl group with a methyl or nitrophenyl moiety can clarify structure-activity relationships .

Q. What computational strategies predict the compound’s reactivity or target interactions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions. Molecular docking (AutoDock, Schrödinger) models interactions with biological targets like kinases or DNA topoisomerases. Molecular dynamics simulations assess binding stability in solvent environments .

Q. How do substituents on the thiophene ring influence physicochemical properties?

The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability compared to methyl or phenyl substituents. Electron-withdrawing groups (e.g., trifluoromethyl) reduce electron density on the thiophene ring, affecting reactivity in nucleophilic substitutions. Substituent positioning (C-5 vs. C-4) alters steric hindrance in enzyme binding pockets .

Q. What strategies validate the compound’s mechanism of action in biological systems?

Target engagement is confirmed via competitive binding assays (e.g., fluorescence polarization), CRISPR-mediated gene knockout of putative targets, or proteomic profiling (e.g., thermal shift assays). Metabolite identification (LC-MS/MS) after incubation with liver microsomes clarifies metabolic pathways .

Methodological Considerations

Q. How to address low solubility in pharmacological assays?

Solubility is improved using co-solvents (DMSO ≤1% v/v), lipid-based nanocarriers, or derivatization (e.g., converting the ethyl ester to a water-soluble sodium salt). Dynamic Light Scattering (DLS) monitors nanoparticle size distribution in aqueous media .

Q. What analytical techniques resolve spectral overlaps in structural characterization?

2D NMR (COSY, HSQC) distinguishes overlapping proton signals in crowded regions (e.g., aromatic or NH resonances). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular formula accuracy. X-ray crystallography provides unambiguous confirmation of stereochemistry .

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